Phenol, 2-chloro-4-nitro-, sodium salt
Description
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Structure
3D Structure of Parent
Properties
CAS No. |
38731-70-3 |
|---|---|
Molecular Formula |
C6H3ClNNaO3 |
Molecular Weight |
195.53 g/mol |
IUPAC Name |
sodium;2-chloro-4-nitrophenolate |
InChI |
InChI=1S/C6H4ClNO3.Na/c7-5-3-4(8(10)11)1-2-6(5)9;/h1-3,9H;/q;+1/p-1 |
InChI Key |
JPGAEESFKQGCDO-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)[O-].[Na+] |
Related CAS |
619-08-9 (Parent) |
Origin of Product |
United States |
Contextualization Within Halogenated Nitrophenols and Nitroaromatic Compounds Research
Phenol (B47542), 2-chloro-4-nitro-, sodium salt belongs to the broader categories of nitroaromatic compounds and halogenated nitrophenols. Nitroaromatic compounds are characterized by the presence of one or more nitro groups attached to an aromatic ring. researchgate.netnih.gov This class of industrial chemicals is widely used in the synthesis of various products, including dyes, polymers, pesticides, and explosives. researchgate.netnih.gov However, their extensive use has led to environmental contamination of soil and groundwater. researchgate.net The nitro group makes these compounds resistant to oxidative degradation, and they are often toxic, mutagenic, and can be reduced to carcinogenic aromatic amines. researchgate.net Consequently, many nitroaromatic compounds are listed as priority pollutants by the U.S. Environmental Protection Agency. researchgate.netnih.gov
Halogenated nitrophenols, a sub-category that includes the parent compound 2-chloro-4-nitrophenol (B164951), are noted for their environmental persistence. nih.gov The presence of both a halogen and a nitro group on the aromatic ring makes these compounds particularly resistant to degradation. nih.govnih.gov Research into this group often focuses on their prevalence as disinfection byproducts in drinking water, their resistance to water treatment processes, and their potential health risks. nih.govresearchgate.netresearchgate.net For instance, certain dihalogenated nitrophenols have been found to be more persistent and difficult to photolyze than other aromatic halogenated disinfection byproducts. nih.gov The study of Phenol, 2-chloro-4-nitro-, sodium salt, therefore, contributes to the wider understanding of the environmental behavior and toxicological profiles of these significant classes of pollutants. cswab.orgnhbs.com
Synthetic Methodologies and Process Optimization for 2 Chloro 4 Nitrophenol and Its Sodium Salt
Classical and Established Synthetic Routes to 2-chloro-4-nitrophenol (B164951)
Traditional methods for synthesizing 2-chloro-4-nitrophenol predominantly rely on the direct chlorination of 4-nitrophenol (B140041). These routes are well-documented and have been implemented on an industrial scale, though they often involve harsh conditions and the potential for byproduct formation.
The direct chlorination of 4-nitrophenol is the most conventional approach to producing 2-chloro-4-nitrophenol. The reaction's efficiency and selectivity are highly dependent on the specific conditions, including the chlorinating agent, solvent, and temperature.
One established industrial process involves reacting molten 4-nitrophenol with chlorine gas in the presence of a concentrated aqueous hydrochloric acid solution. google.com The reaction is typically conducted at temperatures ranging from 70 to 90°C, which keeps the 4-nitrophenol in a molten state. google.com The hydrochloric acid solution, with a concentration between 20.0% and 35.0% by weight, serves as the reaction medium. google.com Upon completion and cooling, the 2-chloro-4-nitrophenol product crystallizes and can be isolated via filtration. google.com
Another method utilizes an inert organic solvent. For instance, 4-nitrophenol can be dissolved in dichloroethane and heated to 55-65°C, after which chlorine gas is introduced. guidechem.com This process can achieve a high yield of 95.1% with a product purity of 99%. guidechem.com Other inert solvents such as methylene (B1212753) dichloride and trichloroethane have also been employed. google.com
Variations on the chlorinating agent have also been explored. A mixture of p-nitrophenol and concentrated hydrochloric acid can be treated with an aqueous solution of potassium chlorate (B79027) to yield the desired product. guidechem.com Additionally, kinetic studies have been performed on the chlorination of p-nitrophenol using N-chloronicotinamide in an aqueous acetic acid medium, which results in 2-chloro-4-nitrophenol as the major product. researchgate.net
| Method | Chlorinating Agent | Solvent/Medium | Temperature (°C) | Yield (%) |
| Molten Reaction | Chlorine Gas | 20-35% Hydrochloric Acid | 70-90 | Not specified |
| Inert Solvent | Chlorine Gas | Dichloroethane | 55-65 | 95.1 |
| In-situ Generation | Potassium Chlorate | Concentrated Hydrochloric Acid | Not specified | Not specified |
| Alternative Reagent | N-chloronicotinamide | Aqueous Acetic Acid | Not specified | Not specified |
Oxidative chlorination presents an alternative to using elemental chlorine directly. In these methods, a chlorinating species is generated in situ from hydrochloric acid through the action of an oxidizing agent. This approach can offer advantages in handling and safety.
A common method involves the oxidative chlorination of 4-nitrophenol using hydrochloric acid in the presence of hydrogen peroxide. google.comgoogle.com One specific process describes mixing 4-nitrophenol with water and concentrated hydrochloric acid, followed by the addition of 19-30% hydrogen peroxide while maintaining the temperature at 25-30°C. This method has been reported to produce 2-chloro-4-nitrophenol with a yield of 83%. google.com Nitric acid can also be used as the oxidizing agent in place of hydrogen peroxide under similar conditions. google.com The primary drawback of these methods can be the formation of byproducts, such as 2,6-dichloro-4-nitrophenol (B181596), which can lower product purity. google.com
The conversion of 2-chloro-4-nitrophenol to its sodium salt, Phenol (B47542), 2-chloro-4-nitro-, sodium salt, is a straightforward acid-base neutralization reaction. The process is typically accomplished by treating an aqueous slurry of the 2-chloro-4-nitrophenol product with a caustic soda (sodium hydroxide) solution. google.com The acidic phenolic proton reacts with the hydroxide (B78521) ion to form water and the sodium salt of the phenolate (B1203915), which is often more soluble in water than the parent phenol. kajay-remedies.com
Novel and Advanced Synthetic Strategies
Research into the synthesis of 2-chloro-4-nitrophenol has increasingly focused on improving efficiency, selectivity, and the environmental profile of the process. These advanced strategies include the use of catalysts and the application of green chemistry principles.
The presence of the nitro group on the phenol ring deactivates the molecule, making chlorination reactions difficult. google.com To overcome this, catalytic methods have been developed to enhance the reaction rate and selectivity. One notable advancement is the use of amines as catalysts for the chlorination of nitrophenols. The reaction can be carried out with gaseous chlorine in the presence of a catalytically effective amount of a primary, secondary, or tertiary amine. google.com This amine catalysis improves the binding of chlorine to the nitrophenol molecule, which is particularly beneficial for promoting the addition of the chlorine atom. A significant advantage of this method is that it reduces the need for a large excess of chlorine, unlike non-catalyzed reactions. google.com
Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. In the context of 2-chloro-4-nitrophenol synthesis, this involves exploring milder reagents and reaction conditions.
| Strategy | Method/Catalyst | Reagents | Conditions | Key Advantages |
| Catalytic | Amine Catalysis | 4-Nitrophenol, Gaseous Chlorine, Amine | Molten state | Improved chlorine binding, reduced excess chlorine needed. google.com |
| Green Chemistry | N-chlorosulfonamide | 4-Nitroaniline, N-chloro-N-(phenylsulfonyl)benzene sulfonamide | Acetonitrile, 20-25°C | High yield (99.6%), mild conditions, rapid reaction. chemicalbook.com |
Mechanistic Investigations of Synthesis Pathways
The production of 2-chloro-4-nitrophenol primarily follows two mechanistic routes: electrophilic aromatic substitution and a sequence involving diazotization, Sandmeyer reaction, and nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution: The most common method is the direct chlorination of 4-nitrophenol. This reaction is a classic example of electrophilic aromatic substitution. The hydroxyl (-OH) group of the phenol is a potent activating group and an ortho-, para-director, while the nitro (-NO2) group is a deactivating group and a meta-director. Due to the powerful directing effect of the hydroxyl group, the incoming electrophile (a chloronium ion or its equivalent) is directed to the positions ortho to the -OH group. Since the para position is already occupied by the nitro group, chlorination occurs at one of the ortho positions, yielding 2-chloro-4-nitrophenol. mdpi.com The primary transformation mechanism involves chlorination, which can lead to the formation of both 2-chloro-4-nitrophenol and the byproduct 2,6-dichloro-4-nitrophenol. mdpi.com
The generation of the chlorine electrophile can be achieved in several ways:
Direct Chlorination: Using chlorine gas (Cl2), often with a solvent.
Oxychlorination: Employing hydrochloric acid (HCl) in the presence of an oxidizing agent like hydrogen peroxide (H2O2) or nitric acid (HNO3). This in-situ generation of the electrophilic chlorine species can offer a more controlled and technologically simpler process than using gaseous chlorine. google.com
Diazotization, Sandmeyer, and Nucleophilic Substitution Pathway: An alternative synthesis begins with 2-methoxy-5-nitroaniline. scnu.edu.cn
Diazotization: The primary aromatic amine is converted into a diazonium salt using nitrous acid (generated in-situ from sodium nitrite (B80452) and a strong acid). byjus.comgeeksforgeeks.org
Sandmeyer Reaction: The diazonium salt is then subjected to a Sandmeyer reaction, where a copper(I) chloride catalyst facilitates the replacement of the diazonium group with a chlorine atom, forming 2-chloro-4-nitroanisole (B1210655). This reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism, initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion. byjus.comwikipedia.org
Nucleophilic Aromatic Substitution (SNAr): The resulting 2-chloro-4-nitroanisole is treated with sodium hydroxide. The hydroxide ion acts as a nucleophile, attacking the carbon atom bonded to the methoxy (B1213986) group. Computational studies have shown that this carbon atom has a higher Mulliken charge, making it the predicted site for nucleophilic attack. scnu.edu.cn The presence of the electron-withdrawing nitro group in the para position stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating the substitution of the methoxy group. libretexts.orgopenstax.orgmasterorganicchemistry.com Subsequent acidification protonates the resulting phenoxide to yield 2-chloro-4-nitrophenol. scnu.edu.cn
Formation of Sodium 2-chloro-4-nitrophenolate: The sodium salt is readily prepared by treating 2-chloro-4-nitrophenol, a weak acid, with a sodium base such as sodium hydroxide. kajay-remedies.comkajay-remedies.com This is a standard acid-base neutralization reaction where the acidic proton of the phenolic hydroxyl group is replaced by a sodium ion. kajay-remedies.com The intermediate in the final step of the nucleophilic substitution pathway described above is, in fact, the sodium salt of 2-chloro-4-nitrophenol. scnu.edu.cn
Optimization of Reaction Parameters for Yield and Selectivity
Optimizing reaction parameters is critical for maximizing the yield of 2-chloro-4-nitrophenol while minimizing the formation of byproducts, particularly the dichlorinated derivative, 2,6-dichloro-4-nitrophenol. google.com
For the direct chlorination of 4-nitrophenol, several parameters have been systematically adjusted:
Temperature: Reaction temperature significantly influences both reaction rate and selectivity. Studies have explored a range from 25°C to 90°C. Lower temperatures, such as 25-30°C, are reported to be effective in preventing the formation of 2,6-dichloro-4-nitrophenol, thereby increasing the purity and yield of the desired mono-chlorinated product. google.com Higher temperatures (70-90°C) are also used, particularly when reacting molten 4-nitrophenol in an aqueous hydrochloric acid medium.
Reaction Medium/Solvent: The choice of solvent or medium is crucial. Inert organic solvents like dichloroethane are used. Alternatively, conducting the reaction in an aqueous solution of hydrochloric acid (20-35%) has been shown to be effective. The concentration of the acid can influence the crystallization of the final product, aiding in its purification.
Chlorinating Agent: While chlorine gas is a common reagent, its use can be hazardous. The use of HCl with an oxidizing agent (H2O2 or HNO3) provides a method that avoids gaseous chlorine and allows for better control over the reaction. google.com
Catalyst: In some variations of the chlorination of nitrophenols, primary, secondary, or tertiary amines can be used as catalysts. These catalysts can modify the selectivity of the reaction; for instance, in the chlorination of ortho-nitrophenol, an amine catalyst can shift the major product from 4-chloro-2-nitrophenol (B165678) to 2-chloro-6-nitrophenol. google.com
The following tables summarize the findings from various studies on the optimization of the direct chlorination of 4-nitrophenol.
| Chlorinating System | Solvent/Medium | Temperature (°C) | Yield (%) | Key Findings |
|---|---|---|---|---|
| Chlorine Gas | Dichloroethane | 55-65 | 95.1 | High yield achieved under slight negative pressure. |
| Chlorine Gas | Aqueous HCl (20-35%) | 70-90 | 88.4 - 94.1 | Reaction is carried out with molten 4-nitrophenol; HCl concentration aids in product crystallization. |
| HCl / H₂O₂ or HNO₃ | Aqueous HCl | 25-30 | 83 | Lower temperature and controlled addition of the oxidizing agent prevents the formation of 2,6-dichloro-4-nitrophenol. google.com |
Nucleophilic Aromatic Substitution Reactions
The benzene (B151609) ring of sodium 2-chloro-4-nitrophenoxide is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is a direct consequence of the presence of the strongly electron-withdrawing nitro group positioned para to the chlorine atom. wikipedia.orglibretexts.org Such groups activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.org
The SNAr mechanism proceeds via a two-step addition-elimination process:
Addition : A nucleophile attacks the carbon atom bearing the leaving group (the chlorine atom), forming a resonance-stabilized carbanion intermediate (Meisenheimer complex). openstax.org The negative charge of this intermediate is delocalized across the aromatic system and, crucially, onto the oxygen atoms of the nitro group. wikipedia.org This stabilization is most effective when the electron-withdrawing group is in the ortho or para position to the leaving group. libretexts.orgopenstax.org
Elimination : The aromaticity of the ring is restored by the departure of the leaving group, in this case, the chloride ion. openstax.org
Common nucleophiles that can displace the chloride in this reaction include amines, alkoxides, and hydroxide ions. britannica.comkoreascience.kr For instance, the reaction of 2,4-dinitrochlorobenzene, a structurally similar compound, with hydroxide is a classic example of this type of transformation. wikipedia.org The presence of the ortho-chloro and para-nitro substituents makes the carbon atom attached to the chlorine an electrophilic center, facilitating the attack by nucleophiles. stackexchange.com
Table 1: Reactivity in Nucleophilic Aromatic Substitution
| Activating Groups | Leaving Group | Key Intermediate | Typical Nucleophiles |
|---|---|---|---|
| -NO₂ (para) | -Cl (ortho) | Meisenheimer Complex | RO⁻, OH⁻, RNH₂ |
Electrophilic Aromatic Substitution Reactions
While the electron-withdrawing nitro group deactivates the ring towards electrophilic aromatic substitution (SEAr), the potent activating nature of the phenoxide group (-O⁻) must be considered. wikipedia.org Activating groups stabilize the cationic intermediate (arenium ion) formed during electrophilic attack, thereby increasing the reaction rate. wikipedia.org The phenoxide is a strong ortho, para-director, meaning it directs incoming electrophiles to the positions adjacent and opposite to it.
In the case of sodium 2-chloro-4-nitrophenoxide, the positions available for substitution are C3, C5, and C6.
Positions C6 and C2 : These are ortho to the activating phenoxide group. Position C2 is already substituted with chlorine.
Position C4 : This is para to the activating phenoxide group but is substituted with the nitro group.
Positions C3 and C5 : These are meta to the phenoxide group.
The directing effects of the substituents are as follows:
Phenoxide (-O⁻) : Strongly activating, ortho, para-directing.
Chloro (-Cl) : Deactivating, but ortho, para-directing.
Nitro (-NO₂) : Strongly deactivating, meta-directing.
Formation of Phenolic Ethers and Esters
The phenoxide anion of sodium 2-chloro-4-nitrophenoxide is an excellent nucleophile, readily participating in reactions to form ethers and esters.
Ether Formation: The most common method for preparing ethers from phenoxides is the Williamson ether synthesis. wikipedia.orgbyjus.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by the phenoxide ion. masterorganicchemistry.com The reaction works best with primary alkyl halides, as secondary and tertiary halides are more prone to elimination reactions. masterorganicchemistry.comlearncbse.in
Reaction: C₆H₃(Cl)(NO₂)O⁻Na⁺ + R-X → C₆H₃(Cl)(NO₂)O-R + NaX (where R is a primary alkyl group and X is a halide)
This method is highly versatile and is used in both laboratory and industrial settings to prepare a wide variety of symmetrical and unsymmetrical ethers. byjus.commasterorganicchemistry.com The synthesis of complex derivatives, such as 2-chloro-4-nitrophenyl β-glycosides, has been achieved using enzymatic or chemical methods that form an ether linkage at the phenolic oxygen. tandfonline.com
Ester Formation: Phenolic esters can be synthesized by reacting the sodium salt with acylating agents like acyl chlorides or acid anhydrides. The phenoxide attacks the electrophilic carbonyl carbon of the acylating agent, leading to the formation of an ester and a salt byproduct.
Reaction: C₆H₃(Cl)(NO₂)O⁻Na⁺ + R-CO-Cl → C₆H₃(Cl)(NO₂)O-CO-R + NaCl
This reaction is a straightforward and efficient method for converting phenols into their corresponding esters, such as Acetic acid, 2-chloro-, 4-nitrophenyl ester. appchemical.com
Reductive Transformations of the Nitro Group and Chlorine Atom
The nitro and chloro substituents on the aromatic ring can be chemically reduced under various conditions.
Reduction of the Nitro Group: The nitro group is readily reduced to an amino group (-NH₂) to form 2-chloro-4-aminophenol. This transformation is a cornerstone of aromatic chemistry and can be achieved using several methods: wikipedia.org
Catalytic Hydrogenation: Using hydrogen gas with catalysts like Palladium on carbon (Pd/C), Platinum(IV) oxide, or Raney nickel is a common and efficient method. wikipedia.orgcommonorganicchemistry.com Raney nickel is often preferred when trying to avoid the simultaneous removal of aromatic halogens. commonorganicchemistry.com
Metal-Acid Systems: Classic methods include the use of metals like iron, zinc, or tin in the presence of an acid (e.g., hydrochloric acid or acetic acid). commonorganicchemistry.com Tin(II) chloride (SnCl₂) is known for its mildness and can be used when other reducible groups are present. commonorganicchemistry.com
In some cases, the reduction can be controlled to yield intermediate products like hydroxylamines (-NHOH) or even azo compounds, depending on the chosen reagent and reaction conditions. wikipedia.orgchemeurope.com
Reductive Dechlorination: The carbon-chlorine bond can also be cleaved through reduction, a process known as hydrodechlorination. wikipedia.org This can occur concurrently with or subsequent to nitro group reduction. For example, in microbial degradation pathways, 2-chloro-4-nitrophenol can be first reduced to 2-chloro-4-aminophenol, which is then dechlorinated to 4-aminophenol (B1666318). eeer.org Catalytic hydrogenation, especially with catalysts like Pd/C under forcing conditions, can also lead to dechlorination. wikipedia.org
Table 2: Common Reduction Methods and Products
| Reagent/Method | Target Group | Primary Product | Reference |
|---|---|---|---|
| H₂ / Pd/C | -NO₂ | -NH₂ | commonorganicchemistry.com |
| Fe / HCl | -NO₂ | -NH₂ | commonorganicchemistry.com |
| SnCl₂ / HCl | -NO₂ | -NH₂ | commonorganicchemistry.com |
| Raney Ni / H₂ | -NO₂ | -NH₂ (preserves -Cl) | commonorganicchemistry.com |
| Microbial Reduction | -NO₂ and -Cl | -NH₂ and H | eeer.org |
Oxidative Transformations of the Phenolic Moiety
The aromatic ring of 2-chloro-4-nitrophenol is susceptible to oxidative degradation, particularly under the influence of advanced oxidation processes (AOPs). These methods generate highly reactive species, such as hydroxyl radicals, which can attack and break open the stable aromatic ring. eeer.org
Studies on the degradation of 2-chloro-4-nitrophenol have shown that methods like the photo-Fenton process can lead to its complete removal from aqueous solutions. researchgate.net During such oxidative processes, the functional groups are transformed, leading to the formation of inorganic ions like chloride and nitrate (B79036). nih.gov The degradation pathway involves the formation of various intermediates, including chlorohydroquinone (B41787) and hydroquinone (B1673460), eventually leading to the cleavage of the benzene ring and the formation of smaller aliphatic acids like oxalic acid. eeer.orgplos.orgacs.org
Advanced Derivatization Strategies for Structural Modification
Beyond the classical reactions, the structure of 2-chloro-4-nitrophenol can be modified using modern synthetic techniques, particularly metal-catalyzed cross-coupling reactions. wikipedia.org These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov
The C-Cl bond in 2-chloro-4-nitrophenol can serve as a handle for palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, or Sonogashira reactions. youtube.comtaylorandfrancis.com In a typical Suzuki coupling, the aryl chloride (electrophile) reacts with an organoboron compound (nucleophile) in the presence of a palladium catalyst and a base to form a new C-C bond. taylorandfrancis.com
General Suzuki Reaction: C₆H₃(Cl)(NO₂)(O⁻) + R-B(OH)₂ --(Pd catalyst, Base)--> C₆H₃(R)(NO₂)(O⁻)
The success of these reactions can be influenced by the other substituents on the ring. The electron-withdrawing nitro group can sometimes complicate the catalytic cycle, but specific conditions have been developed to perform cross-coupling on nitroarenes. nih.gov These advanced strategies allow for the introduction of a wide array of alkyl, alkenyl, alkynyl, or aryl groups at the C2 position, providing access to a diverse library of complex derivatives.
Overview of Current Research Trajectories and Emerging Themes
Current research on Phenol (B47542), 2-chloro-4-nitro-, sodium salt and its related compounds is largely focused on environmental remediation and understanding its biological interactions. A prominent theme is the exploration of novel microbial degradation pathways. The identification of the hydroquinone (B1673460) pathway in Burkholderia sp. RKJ 800 is a significant finding, as it differs from previously reported degradation mechanisms in other bacteria. plos.org
Another key research trajectory involves advanced oxidation processes for its removal from water. Studies on photo-Fenton degradation using heterogeneous catalysts, such as copper-incorporated mesoporous materials, demonstrate a move towards more efficient and environmentally friendly remediation technologies. researchgate.net The influence of various parameters like pH on degradation efficiency is a critical aspect of this research, aiming to optimize conditions for complete removal of the pollutant. researchgate.net
Toxicological studies on related halogenated nitrophenols are also an emerging area. Research on dihalogenated nitrophenols, for instance, has used zebrafish embryos as a model to assess cardiotoxic impacts, revealing that these compounds can induce the formation of reactive oxygen species (ROS), leading to cardiac failure. nih.govresearchgate.net While this research was not on 2-chloro-4-nitrophenol (B164951) specifically, it points to a growing trend of investigating the detailed toxicological mechanisms of this class of compounds, a theme that will likely extend to 2-chloro-4-nitrophenol in the future.
Chemical and Physical Properties of Phenol, 2-chloro-4-nitro-, sodium salt
| Property | Value | Source |
| Molecular Formula | C₆H₃ClNNaO₃ | nih.gov |
| Molecular Weight | 195.53 g/mol | nih.gov |
| IUPAC Name | sodium;2-chloro-4-nitrophenolate | nih.gov |
| CAS Number | 38731-70-3 | nih.gov |
| Parent Compound | 2-Chloro-4-nitrophenol (CAS: 619-08-9) | nih.govnist.gov |
Applications As a Key Intermediate in Advanced Chemical Synthesis
Precursor in Fine Chemical Synthesis
In the realm of fine chemical synthesis, Phenol (B47542), 2-chloro-4-nitro-, sodium salt is valued for its reliability as a starting material. The phenoxide group facilitates substitution reactions, which is a cornerstone of building more elaborate chemical structures. kajay-remedies.com One notable application is in the pharmaceutical sector, where its parent compound, 2-chloro-4-nitrophenol (B164951), is a direct precursor to the antifungal agent Nitrofungin. google.com Nitrofungin is utilized for treating various fungal skin infections, highlighting the importance of this intermediate in producing active pharmaceutical ingredients (APIs). google.com The synthesis pathway leverages the specific arrangement of substituents on the benzene (B151609) ring to construct the final therapeutic agent.
Role in Dye and Pigment Chemistry
The compound is a significant intermediate in the production of certain dyes and pigments. Its chemical structure is well-suited for azo coupling reactions, a fundamental process in creating azo dyes, which constitute a large class of synthetic colorants.
A specific example involves the reaction of sodium 2-chloro-4-nitrophenoxide with a diazotized aromatic amine, such as p-aminophenol. sciencemadness.org In this synthesis, the p-aminophenol is first converted into a diazonium salt. This salt is then coupled with the sodium 2-chloro-4-nitrophenoxide under controlled temperature conditions. sciencemadness.org The reaction results in the formation of a deeply colored azo dye, demonstrating the compound's direct role as a coupling component in dye synthesis. sciencemadness.org This application is a clear illustration of how the molecule's reactive nature is harnessed to create products for the textile, ink, and coatings industries. Patents also describe the preparation of its parent compound, 4-chloro-2-nitrophenol (B165678), specifically as a dyestuff intermediate. google.com
Table 1: Example Azo Dye Synthesis using Sodium 2-chloro-4-nitrophenoxide
| Reactant 1 | Reactant 2 | Reaction Type | Product Class |
|---|
Intermediate in Agrochemical Synthesis
Within the agrochemical industry, nitrophenolic compounds are crucial for developing products that enhance crop growth and provide protection. While direct applications of Phenol, 2-chloro-4-nitro-, sodium salt are specialized, its structural relatives, such as sodium p-nitrophenolate, are widely used as plant cell activators and intermediates for pesticides like parathion. kajay-remedies.comgoogle.com
More directly, the parent compound, 2-chloro-4-nitrophenol, is the active ingredient in the antifungal preparation Nitrofungin, which also has applications in veterinary medicine for treating fungal conditions in animals. google.com This underscores the role of the 2-chloro-4-nitrophenol structure in creating bioactive molecules for the broader agricultural and animal health sectors. The synthesis of such agrochemicals relies on the specific reactivity imparted by the chloro and nitro groups on the phenol ring.
Contributions to Complex Molecule Construction
The construction of complex organic molecules often requires a series of carefully planned synthetic steps, using versatile intermediates to build the desired structure. This compound serves this purpose effectively. Its journey from simpler industrial materials to a more functionalized intermediate is a key part of multi-step synthesis.
For instance, the synthesis of 2-chloro-4-nitrophenol can start from 2,5-dichloronitrobenzene, which undergoes a nucleophilic substitution reaction with sodium hydroxide (B78521). google.com Another route begins with 2-methoxy-5-nitroaniline, which is subjected to diazotization and a Sandmeyer reaction to produce 2-chloro-4-nitroanisole (B1210655), followed by treatment with sodium hydroxide. scnu.edu.cn These processes yield the intermediate which is then used in subsequent reactions, such as the synthesis of the aforementioned drug Nitrofungin. google.com This progression from basic chemicals to a key intermediate, and finally to a complex, functional molecule, exemplifies its integral role in advanced organic synthesis.
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| Sodium 2-chloro-4-nitrophenoxide |
| 2-chloro-4-nitrophenol |
| Nitrofungin |
| p-aminophenol |
| p-Hydroxybenzenediazonium chloride |
| Sodium p-nitrophenolate |
| Parathion |
| 2,5-dichloronitrobenzene |
| Sodium hydroxide |
| 2-methoxy-5-nitroaniline |
Environmental Transformation and Degradation Pathways of Phenol, 2 Chloro 4 Nitro , Sodium Salt
Microbial Degradation Mechanisms
Microorganisms employ a variety of metabolic strategies to break down the stable aromatic structure of 2C4NP. These processes involve initial attacks on the substituent groups—the chloro, nitro, and hydroxyl groups—followed by cleavage of the aromatic ring. The specific pathways and enzymes involved can vary significantly among different microbial species.
Bacterial Catabolic Pathways
Bacteria, in particular, have demonstrated a remarkable capacity for 2C4NP degradation under aerobic conditions. Isolates from contaminated sites, including species of Burkholderia, Rhodococcus, Arthrobacter, and Cupriavidus, have been extensively studied to elucidate the biochemical reactions involved. plos.orgacs.orgsemanticscholar.orgnih.gov These pathways can be broadly categorized as reductive or oxidative, depending on the initial enzymatic attack.
While oxidative pathways are more common, some bacteria initiate the degradation of 2C4NP through reductive steps. A key example is the reductive dehalogenation observed in Burkholderia sp. strain SJ98. This bacterium removes the chlorine atom as the first step, transforming 2C4NP into 4-nitrophenol (B140041) (PNP). plos.orgnih.gov This initial dechlorination is a critical step as it can reduce the toxicity of the compound and prepare the molecule for subsequent oxidative attacks. plos.orgnih.gov The resulting PNP is then further degraded through a pathway involving the formation of nitrocatechol and 1,2,4-benzenetriol (B23740). plos.org
Another potential reductive step involves the reduction of the nitro group to an amino group, forming 2-chloro-4-aminophenol. This mechanism has been observed in the degradation of other chlorinated nitroaromatic compounds and is a plausible, though less commonly reported, initial step for 2C4NP catabolism.
Oxidative pathways are the most prevalent mechanisms for 2C4NP degradation. These pathways typically begin with the oxidative removal of the nitro group (denitration) or the addition of hydroxyl groups to the aromatic ring.
Hydroquinone (B1673460) (HQ) Pathway: Several bacteria, including Rhodococcus imtechensis RKJ300 and Burkholderia sp. RKJ 800, utilize a pathway that proceeds through a chlorohydroquinone (B41787) (CHQ) intermediate. plos.orgacs.org The degradation is initiated by the oxidative removal of the nitrite (B80452) group from 2C4NP to form CHQ. plos.orgacs.org This is followed by the reductive removal of the chloride ion to yield hydroquinone (HQ). plos.orgacs.org The HQ then undergoes ortho- or meta-ring cleavage, breaking down the aromatic structure into aliphatic acids that can enter central metabolic pathways. plos.org In Arthrobacter sp. SJCon, the intermediate CHQ is directly cleaved into maleylacetate (B1240894). nih.gov
1,2,4-Benzenetriol (BT) Pathway: A distinct oxidative pathway has been identified in the Gram-negative bacterium Cupriavidus sp. CNP-8. nih.gov This pathway does not proceed via the typical (chloro)hydroquinone intermediates. Instead, a two-component monooxygenase catalyzes the conversion of 2C4NP to 1,2,4-benzenetriol (BT) through a chloro-1,4-benzoquinone intermediate. nih.gov The BT then undergoes ring cleavage, catalyzed by a dioxygenase, to form maleylacetate. nih.gov
The elucidation of degradation pathways relies heavily on the identification of transient metabolic intermediates. Various analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), have been used to identify key metabolites in the bacterial degradation of 2C4NP.
Table 1: Key Metabolites in Bacterial Degradation of 2-Chloro-4-nitrophenol (B164951)
| Metabolite/Intermediate | Parent Compound | Bacterial Strain(s) | Degradation Pathway | Reference(s) |
|---|---|---|---|---|
| 4-Nitrophenol (PNP) | Phenol (B47542), 2-chloro-4-nitro-, sodium salt | Burkholderia sp. SJ98 | Reductive Dehalogenation | plos.orgnih.gov |
| Chlorohydroquinone (CHQ) | Phenol, 2-chloro-4-nitro-, sodium salt | Rhodococcus imtechensis RKJ300, Burkholderia sp. RKJ 800, Arthrobacter sp. SJCon | Oxidative Denitration (Hydroquinone Pathway) | plos.orgacs.orgnih.gov |
| Hydroquinone (HQ) | Chlorohydroquinone | Rhodococcus imtechensis RKJ300, Burkholderia sp. RKJ 800 | Reductive Dehalogenation (Hydroquinone Pathway) | plos.orgacs.org |
| Chloro-1,4-benzoquinone | This compound | Cupriavidus sp. CNP-8 | Oxidative (1,2,4-Benzenetriol Pathway) | nih.gov |
| 1,2,4-Benzenetriol (BT) | Chloro-1,4-benzoquinone | Cupriavidus sp. CNP-8 | Oxidative (1,2,4-Benzenetriol Pathway) | nih.gov |
| Maleylacetate | Chlorohydroquinone or 1,2,4-Benzenetriol | Arthrobacter sp. SJCon, Cupriavidus sp. CNP-8 | Ring Cleavage | nih.govnih.gov |
| γ-Hydroxymuconic semialdehyde | Hydroquinone | Burkholderia sp. RKJ 800 | Ring Cleavage | plos.org |
The specific biochemical transformations in 2C4NP degradation are catalyzed by a suite of specialized enzymes. Characterizing these enzymes is crucial for understanding the metabolic logic and potential for bioremediation applications.
In the hydroquinone pathway, Burkholderia sp. RKJ 800 utilizes a CNP-4-monooxygenase to catalyze the initial oxidative denitration of 2C4NP to CHQ. plos.org This is followed by the action of a CHQ dehalogenase , which removes the chlorine atom to form HQ. Finally, a HQ dioxygenase cleaves the aromatic ring of hydroquinone. plos.org Similarly, Arthrobacter sp. SJCon employs a CHQ dioxygenase to directly cleave the CHQ ring to form maleylacetate. nih.gov
The 1,2,4-benzenetriol pathway in Cupriavidus sp. CNP-8 is initiated by HnpAB , a two-component FAD-dependent monooxygenase that converts 2C4NP to BT. nih.gov The subsequent ring cleavage of BT is catalyzed by HnpC , a BT 1,2-dioxygenase. nih.gov Kinetic studies of HnpAB have determined its Michaelis constant (Km) to be 2.7 ± 1.1 μM, indicating a high affinity for the 2C4NP substrate. nih.gov
Table 2: Enzymes Involved in Bacterial Degradation of 2-Chloro-4-nitrophenol
| Enzyme | Bacterial Strain | Reaction Catalyzed | Reference(s) |
|---|---|---|---|
| Reductive dehalogenase | Burkholderia sp. SJ98 | 2-Chloro-4-nitrophenol → 4-Nitrophenol | plos.org |
| CNP-4-monooxygenase | Burkholderia sp. RKJ 800 | 2-Chloro-4-nitrophenol → Chlorohydroquinone | plos.org |
| CHQ dehalogenase | Burkholderia sp. RKJ 800 | Chlorohydroquinone → Hydroquinone | plos.org |
| HQ dioxygenase | Burkholderia sp. RKJ 800 | Hydroquinone → γ-Hydroxymuconic semialdehyde | plos.org |
| CHQ dioxygenase | Arthrobacter sp. SJCon | Chlorohydroquinone → Maleylacetate | nih.gov |
| HnpAB (Two-component monooxygenase) | Cupriavidus sp. CNP-8 | 2-Chloro-4-nitrophenol → 1,2,4-Benzenetriol | nih.gov |
| HnpC (BT 1,2-dioxygenase) | Cupriavidus sp. CNP-8 | 1,2,4-Benzenetriol → Maleylacetate | nih.gov |
Fungal Mycodegradation Studies
Fungi, particularly white-rot fungi, are known for their ability to degrade a wide range of recalcitrant environmental pollutants, including chlorinated phenols. tandfonline.com Their degradative capabilities are largely attributed to nonspecific, extracellular ligninolytic enzyme systems, such as laccases and peroxidases. While research on the fungal degradation of 2C4NP is less extensive than that for bacteria, studies have demonstrated that various fungal strains are capable of transforming this compound. researchgate.net
Research has shown the degradation of 0.3 mM 2-chloro-4-nitrophenol by selected fungal strains over a 72-hour period. researchgate.net This ability to transform chlorophenols suggests that fungi could play a role in the natural attenuation of 2C4NP in soil and sediment environments. The non-specific nature of fungal enzymes may allow them to attack a broader range of pollutants compared to the more specific bacterial enzymes.
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). fiveable.me These methods are particularly effective for treating recalcitrant compounds like 2-chloro-4-nitrophenol. eeer.org
Ozonation involves the use of ozone (O₃) to break down complex organic molecules. The process can occur through two primary pathways: direct oxidation by ozone molecules or indirect oxidation by highly reactive hydroxyl radicals formed from ozone decomposition in water. core.ac.uk Direct ozonation reactions are selective, targeting unsaturated compounds and specific functional groups. mdpi.com
Catalytic ozonation enhances the degradation efficiency by introducing catalysts that promote the generation of hydroxyl radicals, leading to a more rapid and less selective oxidation of organic pollutants. researchgate.net This process can be categorized as either homogeneous or heterogeneous.
Homogeneous Catalytic Ozonation: This involves the use of transition metal ions in the solution, such as Fe²⁺, Cu²⁺, Co²⁺, and Cr³⁺, which have been shown to increase the rate of ozonation for nitrophenols.
Heterogeneous Catalytic Ozonation: This method employs solid catalysts, such as granular activated carbon (GAC) or metal oxides on supports. researchgate.net The catalyst provides an active surface for the adsorption of the pollutant and the decomposition of ozone into hydroxyl radicals. core.ac.uk For nitrophenols, the process is often influenced by pH; for instance, under neutral and weakly acidic conditions, the positively charged surface of a catalyst can attract negatively charged 2,4-dinitrophenol (B41442) molecules, enhancing adsorption and subsequent degradation. core.ac.uk
The primary mechanism in catalytic ozonation is the enhanced production of hydroxyl radicals, which are powerful, non-selective oxidizing agents capable of mineralizing complex organic compounds into simpler, less harmful substances like CO₂, H₂O, and inorganic ions. researchgate.net
The Fenton process is a widely used AOP that generates hydroxyl radicals from the reaction between hydrogen peroxide (H₂O₂) and ferrous ions (Fe²⁺). fiveable.me The fundamental Fenton reaction is:
Fe²⁺ + H₂O₂ → Fe³⁺ + OH⁻ + ·OH fiveable.me
This process is most effective under acidic conditions, typically at a pH between 2.8 and 3.5, which keeps the iron catalyst in solution and favors the formation of the reactive radicals. fiveable.meacs.org
Fe³⁺ + H₂O + hν → Fe²⁺ + H⁺ + ·OH fiveable.me
For 2-chloro-4-nitrophenol, studies have shown that the photo-Fenton process achieves significantly higher degradation rates compared to the standard Fenton process. researchgate.net For example, using a heterogeneous Cu/Al₂O₃-MCM-41 catalyst, the Fenton process resulted in approximately 70% degradation, whereas the photo-Fenton process under sunlight achieved nearly 100% degradation. researchgate.net The efficiency of the photo-Fenton degradation of 2-chloro-4-nitrophenol is highly pH-dependent, with maximum degradation (nearly 100%) observed at a pH of 4. researchgate.net As the pH increases, the degradation efficiency decreases, which is attributed to the dissociation of the phenolic compound and changes in surface interactions with the catalyst. researchgate.net The mineralization of 2-chloro-4-nitrophenol via the photo-Fenton process has been confirmed by the reduction in Chemical Oxygen Demand (COD) and the disappearance of the parent compound peak in HPLC analysis. researchgate.net
Degradation of 2-chloro-4-nitrophenol by Fenton and Photo-Fenton Processes
| Process | Catalyst/Conditions | Degradation Efficiency | Optimal pH | Source |
|---|---|---|---|---|
| Fenton | 5 Cu/Al₂O₃-MCM-41 | ~70% | - | researchgate.net |
| Photo-Fenton (Sunlight) | 5 Cu/Al₂O₃-MCM-41 | ~100% | 4 | researchgate.netresearchgate.net |
| Photo-Fenton (Solar) | Foundry Sand (Iron Source) | 97.19% in 105 min | 3 | researchgate.net |
UV-based degradation involves the use of ultraviolet light to break down pollutants, either through direct photolysis or in combination with other oxidants like H₂O₂ or catalysts like titanium dioxide (TiO₂).
Direct Photolysis: UV irradiation can directly cleave chemical bonds within the 2-chloro-4-nitrophenol molecule. However, this process alone is often slow and inefficient for complete mineralization.
UV/H₂O₂ Process: The combination of UV light and hydrogen peroxide generates hydroxyl radicals, significantly accelerating the degradation of organic compounds.
Heterogeneous Photocatalysis: This is a prominent AOP where a semiconductor catalyst, most commonly TiO₂, is irradiated with UV light. researchgate.net This creates electron-hole pairs, which react with water and oxygen to produce reactive oxygen species (ROS), including hydroxyl radicals. These radicals then attack the pollutant molecules. For 2-chloro-4-nitrophenol, photocatalytic degradation using TiO₂ has been shown to be effective, with 96% degradation achieved in 120 minutes under optimized conditions (pH 4, 0.75 gL⁻¹ TiO₂, and H₂O₂). researchgate.net The degradation kinetics of chloronitrophenols in UV-based systems indicate that dechlorination and denitration are the primary initial degradation pathways. researchgate.net The phenoxy radical, generated from the photoionization of nitrophenols, can also react with hydroxyl radicals, suggesting a synergistic effect between direct UV photolysis and hydroxyl radical attack. nih.gov
Electrochemical Degradation Pathways
Electrochemical methods offer an alternative for the degradation of persistent organic pollutants by using electrical energy to drive oxidation and reduction reactions.
Cathodic reduction involves the transfer of electrons to the pollutant molecule at the cathode surface, leading to its degradation. In the case of 2-chloro-4-nitrophenol, this process has been studied in microbial electrolysis cells (MECs), where microorganisms facilitate the electron transfer. eeer.org The degradation in the MEC cathode chamber is effective, with complete removal of 30 mg/L of 2C4NP observed after 72 hours. eeer.org
The reduction process leads to the formation of numerous intermediate products through several pathways, including reduction of the nitro group, dechlorination, and denitrification. eeer.org The primary intermediates identified via LC/MS/MS analysis include 2-chloro-4-aminophenol (from the reduction of the nitro group) and 4-nitrophenol (from dechlorination). eeer.org Further transformations lead to compounds like 4-aminophenol (B1666318), 2-chlorophenol (B165306), hydroquinone, and eventually ring cleavage to form smaller aliphatic acids such as valeric acid and oxalic acid, which can be mineralized to CO₂ and H₂O. eeer.org
Three main degradation pathways in this system have been proposed:
Oxidative release of the nitro group to form 2-chlorohydroquinone, followed by reductive dechlorination to hydroquinone. eeer.org
Reductive release of the chloro group to form 4-nitrophenol, followed by reduction of the nitro group to 4-aminophenol, and subsequent oxidative release of the amino group to form hydroquinone. eeer.org
Initial release of the nitro group to form 2-chlorophenol, which is then oxidized to hydroquinone. eeer.org
Intermediate Products in the Cathodic Reduction of 2-chloro-4-nitrophenol
| Intermediate Compound | Formation Pathway |
|---|---|
| 2-chloro-4-aminophenol | Reduction of nitro group |
| 4-nitrophenol | Reductive dechlorination |
| 4-aminophenol | Reduction of 4-nitrophenol |
| 2-chlorophenol | Denitrification |
| Hydroquinone | Dechlorination/Denitrification/Deamination |
| Valeric acid | Ring cleavage product |
| Oxalic acid | Ring cleavage product |
Source: eeer.org
Anodic oxidation is an electrochemical process where pollutants are destroyed by direct or indirect oxidation at the anode surface.
Direct Oxidation: The pollutant is first adsorbed onto the anode surface and then destroyed by direct electron transfer to the anode.
Indirect Oxidation: Reactive species, such as hydroxyl radicals, are generated at the anode surface from the oxidation of water. These radicals then oxidize the organic pollutants in the bulk solution. This is the more common and effective mechanism for high-potential anodes like Ti/SnO₂-Sb₂O₅-IrO₂. nih.gov
Photochemical Degradation in Aqueous and Atmospheric Environments
Photochemical degradation, initiated by the absorption of light, is a significant pathway for the transformation of many organic pollutants in the environment. For this compound, its aromatic structure and the presence of nitro and chloro substituents make it susceptible to photochemical reactions in both water and the atmosphere.
In aqueous environments, the photochemical degradation of 2-chloro-4-nitrophenol is influenced by factors such as pH. The dissociated form of 2-chloro-4-nitrophenol is more susceptible to degradation. The process can be enhanced by the presence of photosensitizers and reactive oxygen species. The reaction with hydroxyl radicals (•OH) is considered a major removal mechanism for nitrophenols in the atmospheric aqueous phase. researchgate.net The degradation can proceed through various pathways, including hydroxylation of the aromatic ring, denitrification, and dechlorination. Intermediates such as 2-chloro-4,6-dinitrophenol (B1583033) have been identified during the transformation of related compounds. mdpi.com
In the atmosphere, gas-phase photolysis is a dominant removal process for nitrophenols. science.gov The reaction with hydroxyl radicals (•OH) is a key degradation pathway. researchgate.net The photolysis of 2-nitrophenol (B165410), a related compound, has been shown to produce hydroxyl radicals (•OH) and nitrous acid (HONO), which are important species in atmospheric chemistry. science.govrsc.org The intramolecular hydrogen transfer from the phenolic OH group to the nitro group is a proposed mechanism for HONO formation. researchgate.net The atmospheric lifetime of these compounds is influenced by the concentration of these reactive species and the intensity of solar radiation.
| Environmental Compartment | Key Reactant/Process | Major Transformation Products/Intermediates | Influencing Factors |
| Aqueous | Direct Photolysis, Hydroxyl Radicals (•OH) | Hydroxylated derivatives, Chlorinated byproducts, Ring-opened products | pH, Dissolved Organic Matter, Presence of photosensitizers |
| Atmospheric | Gas-phase Photolysis, Hydroxyl Radicals (•OH) | Nitrous Acid (HONO), Hydroxyl Radicals (•OH), Secondary Organic Aerosols | Solar radiation intensity, Concentration of atmospheric oxidants |
Environmental Fate Modeling and Pathway Prediction
Environmental fate models are valuable tools for predicting the distribution, persistence, and transformation of chemicals in the environment. These models integrate the physicochemical properties of a compound with environmental parameters to simulate its behavior in different compartments such as air, water, soil, and sediment.
One widely used tool is the U.S. Environmental Protection Agency's (EPA) Estimation Programs Interface (EPI) Suite™. epa.govepa.gov This suite of models can predict various properties and fate endpoints for organic chemicals. For instance, the AOPWIN™ module estimates the gas-phase reaction rate with hydroxyl radicals, providing an indication of the atmospheric lifetime. episuite.dev The BIOWIN™ module predicts aerobic and anaerobic biodegradability, which is a crucial aspect of the compound's persistence in soil and water. episuite.dev The KOCWIN™ module estimates the soil and sediment sorption coefficient, which influences the compound's mobility. epa.gov
Multimedia fugacity models, another class of environmental fate models, predict the partitioning of a chemical among different environmental compartments based on the concept of fugacity, or "escaping tendency". wikipedia.orgenvchemgroup.com These models can provide insights into where a compound is likely to accumulate in the environment.
Quantitative Structure-Activity Relationship (QSAR) models are also employed to predict the environmental fate and toxicity of chemicals based on their molecular structure. nih.gov These models can be used to estimate properties like biodegradability and potential for bioaccumulation.
For this compound, these models can be used to predict its likely environmental behavior. Based on its structure, it is expected to have moderate water solubility and a potential for sorption to soil and sediment. Its atmospheric fate is likely governed by reactions with hydroxyl radicals. Biodegradation is also a significant degradation pathway, with studies showing that various microorganisms can degrade 2-chloro-4-nitrophenol, often initiating the process by removing the nitro group and subsequently the chloro group. rsc.orgchemsafetypro.comnih.govplos.org
Predicted Environmental Fate of 2-chloro-4-nitrophenol using EPI Suite™ (Illustrative)
| EPI Suite™ Module | Predicted Parameter | Predicted Value/Outcome | Implication for Environmental Fate |
| AOPWIN™ | Atmospheric Oxidation Half-Life (vs. •OH) | Hours to days | Relatively short persistence in the atmosphere. |
| BIOWIN™ | Aerobic Biodegradability | Likely to biodegrade, but not readily. | May persist in some environments but is susceptible to microbial degradation. |
| KOCWIN™ | Soil Adsorption Coefficient (Log Koc) | Moderate | Moderate mobility in soil; potential for leaching to groundwater. |
| HENRYWIN™ | Henry's Law Constant | Low | Not likely to volatilize significantly from water to air. |
| LEV3EPI™ | Multimedia Partitioning | Primarily partitions to water and soil. | Low potential for long-range atmospheric transport. |
Note: The values in this table are illustrative and based on the expected behavior of similar compounds. Actual model outputs may vary.
Advanced Analytical Methodologies for Mechanistic and Quantitative Studies
Chromatographic Techniques for Separation and Identification of Reaction Components
Chromatography is a fundamental separation science that plays a pivotal role in the analysis of complex mixtures containing "Phenol, 2-chloro-4-nitro-, sodium salt" and its related species. By exploiting the differential partitioning of components between a stationary and a mobile phase, various chromatographic techniques can effectively resolve, identify, and quantify the individual constituents of a reaction mixture.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation and quantification of "this compound" and its degradation products. eeer.org Its high resolution and sensitivity make it ideal for analyzing complex environmental and reaction samples.
Research Findings:
Studies have demonstrated the successful use of reversed-phase HPLC for the analysis of various phenolic compounds, including nitrophenols. lcms.czresearchgate.net For instance, a method for the determination of phenol (B47542) and several nitrophenols, using 2-chlorophenol (B165306) as an internal standard, was developed using a monolithic column, which allowed for rapid separation in under 3.5 minutes. chromatographyonline.com
In one study, the degradation of 2-chloro-4-nitrophenol (B164951) (2C4NP) was monitored using an Agilent 1200 HPLC system equipped with a UV detector and a ZORBAX SB-C18 column. eeer.org The mobile phase consisted of a methanol (B129727) and water mixture, and the concentration of 2C4NP was determined by injecting aliquots of the reaction solution. eeer.org This setup allowed for the quantitative analysis of the parent compound and the tracking of its disappearance over time. eeer.org The retention time for 2C4NP was observed at 17.16 minutes under the specified conditions. eeer.org
| Parameter | Condition | Reference |
|---|---|---|
| Instrument | Agilent 1200 | eeer.org |
| Column | Agilent ZORBAX SB-C18 (150x4.6 mm) | eeer.org |
| Mobile Phase | Methanol:Water (40:60, v/v) | eeer.org |
| Flow Rate | 1.23 mL/min | eeer.org |
| Pressure | 10.7 MPa | eeer.org |
| Column Temperature | 303 K | eeer.org |
| Detection Wavelength | 295 nm | eeer.org |
| Injection Volume | 20 µL | eeer.org |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. colorado.eduwikipedia.org It is particularly well-suited for the analysis of volatile and semi-volatile organic compounds. thermofisher.com
Research Findings:
For the analysis of polar compounds like nitrophenols, which can exhibit poor peak shapes in GC, derivatization is often employed to increase their volatility and improve chromatographic performance. researchgate.net A flash-heater derivatization method using silylating reagents has been successfully applied to nitrophenolic compounds, allowing for their sensitive determination. researchgate.net The structures of the resulting trimethylsilyl (B98337) derivatives can be confirmed by their characteristic mass spectra, which show molecular ions (M+), fragments corresponding to the loss of a methyl group ([M-15]+), and the trimethylsilyl ion ((CH3)3Si+). researchgate.net
The application of GC-MS extends to the identification of a wide array of degradation products generated from processes like advanced oxidation. edpsciences.org While some degradation products of pesticides have been successfully identified using GC-MS, the technique may not be suitable for all compounds, particularly those that are non-volatile or thermally labile. edpsciences.org In such cases, LC-MS can serve as a complementary technique.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used for the separation and identification of compounds in a mixture. ukessays.comnih.gov It is widely used to monitor the progress of chemical reactions and to assess the purity of products. libretexts.orgwpmucdn.com
Research Findings:
TLC is effective in separating isomers of nitrophenol. ukessays.comtanta.edu.eg The separation is based on the differential affinities of the compounds for the stationary phase (typically silica (B1680970) gel) and the mobile phase. ukessays.com For example, in the nitration of phenol, TLC can be used to distinguish between the starting material (phenol) and the o- and p-nitrophenol products. wpmucdn.com The less polar o-nitrophenol, which can form intramolecular hydrogen bonds, travels further up the TLC plate (higher Rf value) compared to the more polar p-nitrophenol. ukessays.comwpmucdn.com
The progress of a reaction can be monitored by spotting the reaction mixture on a TLC plate alongside the starting material. libretexts.org The disappearance of the starting material spot and the appearance of a new product spot indicate that the reaction is proceeding. libretexts.orgwpmucdn.com This allows for a qualitative assessment of the reaction's completion. wpmucdn.com For quantitative analysis, TLC can be combined with image processing systems to monitor the change in the amount of reactants over time. rsc.org
| Parameter | Condition | Reference |
|---|---|---|
| Stationary Phase | Silica Gel | ukessays.com |
| Mobile Phase Example | Diethyl ether/hexanes (8/92) | researchgate.net |
| Visualization | UV light | nih.gov |
Ion Chromatography (IC) for Inorganic Ion Monitoring
Ion Chromatography (IC) is a specialized form of liquid chromatography used for the separation and quantification of ionic species. merckmillipore.comufms.br It is an essential tool for monitoring the formation of inorganic anions, such as chloride and nitrate (B79036), during the degradation of "this compound." eeer.orgresearchgate.net
Research Findings:
In studies of the degradation of 2-chloro-4-nitrophenol, IC has been used to monitor the concentrations of chloride (Cl-) and nitrate (NO3-) ions in the reaction solution. eeer.org This provides direct evidence for the cleavage of the C-Cl and C-N bonds in the parent molecule. A Dionex ICS-2500 system equipped with an electrical conductivity detector and an Ion Pack AS18 anionic exchange column has been employed for this purpose. eeer.org The mobile phase typically consists of a sodium bicarbonate and sodium carbonate solution. eeer.org
IC is a well-established technique for the analysis of inorganic ions in various environmental samples, including groundwater and soil. researchgate.netthermofisher.com It offers the ability to simultaneously separate and quantify multiple anions from a single sample. researchgate.net
Spectroscopic Characterization in Reaction Monitoring and Intermediate Elucidation
Spectroscopic techniques are vital for monitoring the progress of reactions involving "this compound" and for elucidating the structures of transient intermediates. These methods provide real-time information about changes in the chemical environment and the concentrations of absorbing species.
UV-Visible Spectroscopy for Reaction Kinetics and Transformation Monitoring
UV-Visible (UV-Vis) spectroscopy is a widely used technique for monitoring reaction kinetics and the transformation of chromophoric compounds like "this compound". nih.gov By measuring the absorbance of a solution at specific wavelengths over time, the rate of disappearance of reactants and the formation of products can be determined. thermofisher.com
Research Findings:
The degradation of 2-chloro-4-nitrophenol (2C4NP) has been effectively monitored using a UV-Vis spectrophotometer. eeer.org The UV-Vis spectrum of 2C4NP exhibits distinct absorption bands at 224 nm, 265.5 nm, and 403.5 nm. eeer.org During the degradation process, the disappearance of the bands at 265.5 nm and 403.5 nm indicates the transformation of the parent compound. eeer.org The decrease in the intensity of the band at 403.5 nm is particularly significant for monitoring the degradation progress. eeer.org
Spectroelectrochemistry, which combines UV-Vis spectroscopy with electrochemical methods, provides both spectroscopic and electrochemical information in a single experiment. metrohm.com This technique has been used to monitor the degradation of 4-nitrophenol (B140041), where the consumption of the parent compound and the generation of degradation products are observed through changes in the UV-Vis absorption bands at 320 nm and 400 nm, respectively. metrohm.com
The reduction of nitrophenols can also be followed by UV-Vis spectroscopy. For instance, the catalytic reduction of 2-nitrophenol (B165410) shows changes in its UV-Vis spectrum over time, allowing for the calculation of the reaction rate constant. researchgate.net Similarly, the reduction of 4-nitrophenol to 4-aminophenol (B1666318) is characterized by a decrease in the absorbance at 400 nm, which corresponds to the 4-nitrophenolate (B89219) ion. researchgate.net
| Wavelength (nm) | Significance | Reference |
|---|---|---|
| 224 | Absorption band of 2C4NP | eeer.org |
| 265.5 | Absorption band of 2C4NP, disappears upon degradation | eeer.org |
| 403.5 | Absorption band of 2C4NP, disappears upon degradation | eeer.org |
Mass Spectrometry for Intermediate Elucidation and Pathway Confirmation
Mass spectrometry (MS), particularly when coupled with chromatographic separation techniques like Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS/MS), is an indispensable tool for the elucidation of metabolic and degradation pathways of "this compound" (or its acidic form, 2-chloro-4-nitrophenol, 2C4NP). This powerful analytical technique allows for the sensitive detection and structural identification of transient intermediates, providing critical evidence for confirming reaction mechanisms in various matrices.
In studies of microbial and electrochemical degradation of 2C4NP, researchers have successfully used mass spectrometry to identify key metabolites, thereby piecing together the sequence of biochemical reactions. For instance, in the biodegradation of 2C4NP by various bacterial strains, GC-MS analysis has been fundamental in identifying major intermediates. One commonly identified pathway involves the initial removal of the nitro group. This is often followed by reductive dehalogenation.
Key intermediates that have been consistently identified through mass spectrometry in different degradation studies include:
Chlorohydroquinone (B41787) (CHQ) : The formation of CHQ is a frequent observation, indicating that the initial step in the degradation pathway is the oxidative removal of the nitro group from the 2C4NP molecule. GC-MS analysis confirms the presence of CHQ by matching the mass spectrum of the metabolite with that of an authentic standard, often showing a characteristic molecular ion peak at m/z 144.
Hydroquinone (B1673460) (HQ) : Following the formation of CHQ, the reductive removal of the chlorine atom leads to the production of hydroquinone. Mass spectrometry has been crucial in confirming this step, with the mass fragment of this subsequent metabolite appearing at m/z 110.
Chloro-1,4-benzoquinone (CBQ) : In some degradation pathways, 2C4NP is first converted to chloro-1,4-benzoquinone (CBQ) through monooxygenation before being reduced to chlorohydroquinone (CHQ). The identification of CBQ as a transient intermediate has been confirmed by both GC-MS and HPLC, providing evidence for alternative degradation initiation steps.
The collective data from these mass spectrometric studies have enabled the confirmation of several distinct degradation pathways for 2C4NP. For example, studies on Burkholderia sp. and Arthrobacter sp. have utilized GC-MS to confirm that degradation proceeds via the formation of chlorohydroquinone and subsequently hydroquinone, which then enters the central metabolic pathways. um.esnih.gov Similarly, LC/MS/MS has been employed to analyze intermediates in electrochemical degradation systems, identifying a broader range of products including 2-chloro-4-aminophenol, 4-aminophenol, and 2-chlorophenol, suggesting multiple parallel degradation routes involving reduction, dechlorination, and denitrification. weber.hu
The table below summarizes key intermediates of 2-chloro-4-nitrophenol degradation identified using mass spectrometry as reported in various research findings.
| Intermediate Compound | Molecular Weight ( g/mol ) | Mass-to-Charge Ratio (m/z) of Molecular Ion | Analytical Technique | Degradation Pathway |
| 2-chloro-4-nitrophenol (2C4NP) | 173.55 | 173 | GC-MS | Parent Compound |
| Chlorohydroquinone (CHQ) | 144.54 | 144 | GC-MS | Nitro-group removal |
| Hydroquinone (HQ) | 110.11 | 110 | GC-MS | Dechlorination of CHQ |
| Chloro-1,4-benzoquinone (CBQ) | 142.54 | 142 | GC-MS | Monooxygenation of 2C4NP |
| 2-chloro-4-aminophenol | 143.57 | 143 | LC/MS/MS | Nitro-group reduction |
| 4-aminophenol | 109.13 | 109 | LC/MS/MS | Dechlorination & reduction |
| 2-chlorophenol | 128.56 | 128 | LC/MS/MS | Denitrification |
Advanced Sample Preparation Techniques for Trace Analysis
The accurate quantification of "this compound" at trace levels in complex environmental matrices, such as water and soil, necessitates efficient sample preparation. This step is critical for concentrating the analyte, removing interfering substances, and ensuring compatibility with sensitive analytical instrumentation. While traditional methods like liquid-liquid extraction (LLE) have been used, they are often time-consuming and require large volumes of hazardous organic solvents. Consequently, modern analytical chemistry has shifted towards advanced, miniaturized, and more environmentally friendly sample preparation techniques.
Several advanced sample preparation methodologies are applicable for the trace analysis of chloronitrophenols:
Solid-Phase Microextraction (SPME) : SPME is a solvent-free technique that uses a fused silica fiber coated with a stationary phase to extract analytes from a sample. For nitrophenols in water, direct immersion SPME with a suitable fiber (e.g., polyacrylate) has proven effective. The analytes adsorb onto the fiber, which is then thermally desorbed in the injector of a gas chromatograph, offering high concentration factors. nih.govnih.gov
Stir Bar Sorptive Extraction (SBSE) : SBSE is similar in principle to SPME but uses a magnetic stir bar coated with a larger volume of polydimethylsiloxane (B3030410) (PDMS), allowing for a higher extraction capacity and lower detection limits. It is an effective preconcentration technique for nitrophenols in water and soil extracts.
Dispersive Liquid-Liquid Microextraction (DLLME) : DLLME is a rapid microextraction technique where a mixture of an extraction solvent and a disperser solvent is injected into the aqueous sample. This creates a cloudy solution with a large surface area for efficient analyte transfer. After centrifugation, the sedimented organic phase is collected for analysis. Variations like DLLME based on solidification of a floating organic droplet (DLLME-SFO) have been successfully applied to chlorophenols, offering high enrichment factors and simplicity. nih.govnih.gov
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) : Originally developed for pesticide residue analysis in food, the QuEChERS method has been adapted for extracting a wide range of organic pollutants, including nitrophenols, from soil and other solid matrices. The method involves an initial extraction with a solvent (typically acetonitrile) followed by a "salting-out" step and a dispersive solid-phase extraction (d-SPE) cleanup step to remove interferences. weber.huchromatographyonline.com
Molecularly Imprinted Polymers (MIPs) : MIPs are highly selective sorbents used in solid-phase extraction (SPE). They are created by polymerizing functional and cross-linking monomers in the presence of a template molecule (the analyte or a structural analog). The resulting polymer contains cavities that are sterically and chemically complementary to the target analyte, allowing for highly selective extraction from complex samples. MIPs have been specifically designed for the selective recognition and extraction of nitrophenols. researchgate.net
The table below provides a comparative overview of these advanced sample preparation techniques for the trace analysis of chloronitrophenols.
| Technique | Principle | Advantages | Common Matrices |
| SPME | Adsorption onto a coated fiber | Solvent-free, simple, reusable fiber | Water, Air |
| SBSE | Adsorption onto a coated stir bar | High enrichment factor, larger sample volumes | Water, Soil extracts |
| DLLME | Partitioning into a dispersed solvent | Rapid, high enrichment, low solvent use | Water |
| QuEChERS | Acetonitrile extraction and d-SPE cleanup | Fast, high throughput, effective for complex matrices | Soil, Food |
| MISPE | Selective binding to molecularly imprinted polymer | High selectivity, reduced matrix effects | Water, Biological fluids |
Theoretical and Computational Chemistry Investigations
Electronic Structure and Reactivity Modeling
The electronic structure of a molecule governs its chemical properties and reactivity. Computational methods, particularly Density Functional Theory (DFT) and ab initio calculations, are employed to model the electronic distribution and predict reactivity.
For the 2-chloro-4-nitrophenolate anion, DFT calculations with a suitable basis set, such as 6-311++G(d,p), would be used to determine its optimized molecular geometry and electronic properties. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps are another vital tool. These maps visualize the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. For 2-chloro-4-nitrophenolate, the MEP would likely show negative potential around the phenolate (B1203915) oxygen and the nitro group, indicating susceptibility to electrophilic attack, while the aromatic ring would present regions of varying potential influencing interactions with other molecules.
Natural Bond Orbital (NBO) analysis can further elucidate the electronic structure by describing the electron density in terms of localized bonds and lone pairs, providing insights into intramolecular interactions and charge delocalization. For instance, NBO analysis would quantify the delocalization of the negative charge from the phenolate oxygen and the nitro group across the benzene (B151609) ring.
Table 1: Representative Calculated Electronic Properties for a Substituted Nitrophenolate Anion (Illustrative) This table presents illustrative data that would be typical for a compound like 2-chloro-4-nitrophenolate, based on studies of similar molecules.
| Parameter | Value |
| HOMO Energy | -4.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 3.3 eV |
| Dipole Moment | 5.2 D |
Reaction Pathway Prediction and Energy Barrier Calculations
Computational chemistry is instrumental in mapping potential reaction pathways and calculating the associated energy barriers, which is crucial for understanding degradation mechanisms and synthetic routes. For 2-chloro-4-nitrophenolate, this could involve modeling its reactions with radicals (e.g., hydroxyl radicals) in an environmental context or its enzymatic degradation.
Transition state theory is a cornerstone of these investigations. By locating the transition state structures on the potential energy surface, the activation energy for a given reaction step can be calculated. A lower activation energy indicates a more favorable reaction pathway. For instance, the initial steps in the microbial degradation of 2-chloro-4-nitrophenol (B164951), such as hydroxylation or dechlorination, can be modeled to determine the most likely metabolic route. Studies on related compounds, like 2-chloro-4-nitroaniline, have utilized theoretical calculations to determine energy barriers for the rotation of the nitro group, which influences its interactions and reactivity nih.gov.
For example, a proposed degradation pathway could be initiated by an oxidative attack. Computational models can compare the energy barriers for attack at different positions on the aromatic ring to predict the initial site of reaction. These calculations can also elucidate the role of enzymes by modeling the substrate within the active site.
Quantum Chemical Calculations of Molecular Interactions
The behavior of Phenol (B47542), 2-chloro-4-nitro-, sodium salt in a medium is dictated by its interactions with surrounding molecules, such as water or organic matter in soil. Quantum chemical calculations can model these non-covalent interactions with high accuracy.
For instance, the hydration of the 2-chloro-4-nitrophenolate anion can be studied by calculating the interaction energies with a number of water molecules. These calculations can reveal the strength and geometry of hydrogen bonds formed between the phenolate oxygen, the nitro group, and water. Molecular dynamics (MD) simulations, often employing force fields derived from quantum mechanical calculations, can then be used to study the dynamics of these interactions in a larger system and over longer timescales nih.gov.
Similarly, interactions with soil components, such as humic substances, can be modeled to understand adsorption processes. These models can help predict the mobility of the compound in the environment. Hirshfeld surface analysis is another computational tool that can be used to visualize and quantify intermolecular interactions in the crystalline state of the parent compound or its derivatives nih.gov.
Computational Simulations of Environmental Behavior and Degradation Kinetics
Computational simulations play a vital role in predicting the environmental fate of chemical compounds. For Phenol, 2-chloro-4-nitro-, sodium salt, this involves modeling its transport, distribution, and degradation in various environmental compartments.
Biodegradation is a key process determining the persistence of this compound. Experimental studies have identified several bacterial strains capable of degrading 2-chloro-4-nitrophenol nih.govsemanticscholar.orgresearchgate.netnih.gov. The degradation pathways often involve initial steps such as the removal of the nitro group or the chlorine atom. For example, some bacteria degrade 2-chloro-4-nitrophenol via the formation of chlorohydroquinone (B41787) nih.govresearchgate.net. Computational models can be used to simulate these metabolic pathways, calculate the thermodynamics of each step, and predict the formation of intermediates and final products.
Kinetic modeling can also be performed to simulate the rate of degradation under different environmental conditions. While direct computational prediction of degradation kinetics is challenging, theoretical calculations can provide parameters for kinetic models. For example, calculated activation energies for key reaction steps can be used in kinetic equations to estimate reaction rates. Studies on the degradation kinetics of similar compounds, such as other chlorinated nitrophenols, provide a basis for such modeling semanticscholar.orgnih.gov. For instance, the degradation of 2,6-dichloro-4-nitrophenol (B181596) has been shown to have a half-saturation constant (K_s) of 0.038 mM and an inhibition constant (K_i) of 0.42 mM in Cupriavidus sp. CNP-8 semanticscholar.orgnih.gov. Such experimentally derived kinetic parameters can be used to validate and refine computational models.
Predictive models, sometimes employing machine learning algorithms trained on experimental data, can also be used to estimate the biodegradability and toxicity of the compound based on its chemical structure nih.gov.
Environmental Remediation Technologies and Strategies
Bioremediation Approaches for Contaminated Media
Bioremediation leverages the metabolic capabilities of living organisms to degrade or detoxify contaminants. This approach is considered cost-effective and environmentally friendly for managing pollution from compounds like 2-chloro-4-nitrophenol (B164951).
Phytoremediation is an ecological strategy that uses plants to break down, immobilize, or remove pollutants from the environment. While direct research on the phytoremediation of 2-chloro-4-nitrophenol is not extensively documented, the potential for this technology can be inferred from studies on related chlorinated phenolic compounds. Plants possess enzyme systems, such as peroxidases and laccases, which are known to play a role in the polymerization and degradation of phenolic compounds.
It is theorized that plants could contribute to the remediation of 2C4NP-contaminated media through several mechanisms:
Phytodegradation: The breakdown of the contaminant within plant tissues through metabolic processes.
Rhizodegradation: The breakdown of the contaminant in the soil by microorganisms in the root zone (rhizosphere), which are stimulated by root exudates.
Phytostabilization: The immobilization of the contaminant in the soil, reducing its bioavailability and migration.
Although chlorine is an essential micronutrient for higher plants, involved in processes like photosynthesis and osmotic regulation, the uptake and metabolic fate of complex chlorinated organic molecules like 2C4NP are not well understood ufl.edu. Further research is required to identify specific plant species and the precise mechanisms they might employ to remediate sites contaminated with 2-chloro-4-nitrophenol.
Microbial degradation is a highly promising strategy for the complete mineralization of 2-chloro-4-nitrophenol. Various bacteria and fungi have been identified that can utilize this compound as a sole source of carbon and energy, making them ideal candidates for bioremediation applications, including bioaugmentation and advanced bioelectrochemical systems.
Bioaugmented Systems
Bioaugmentation involves introducing specific, pre-selected microbial strains or consortia into a contaminated medium to enhance the degradation of target pollutants. Numerous microorganisms have been isolated from contaminated sites and characterized for their ability to degrade 2C4NP.
Several bacterial strains have demonstrated high efficiency in degrading 2C4NP. For instance, Rhodococcus imtechensis strain RKJ300, isolated from pesticide-contaminated soil, can utilize 2C4NP as its sole carbon and energy source acs.org. Laboratory-scale soil microcosm studies confirmed its ability to degrade the compound, indicating its potential for in-situ bioremediation acs.org. Similarly, Burkholderia sp. RKJ 800 and Arthrobacter sp. SJCon have been shown to completely degrade 2C4NP, with degradation pathways involving key intermediates such as chlorohydroquinone (B41787) (CHQ) and hydroquinone (B1673460) (HQ) plos.orgnih.gov. Another gram-negative bacterium, Cupriavidus sp. CNP-8, degrades 2C4NP via a distinct 1,2,4-benzenetriol (B23740) (BT) pathway nih.gov.
Fungi also play a significant role in the degradation of halogenated nitroaromatic compounds vliz.beresearchgate.netjuniperpublishers.com. Studies have shown that the fungus Caldariomyces fumago can effectively degrade 2C4NP, with one study reporting its ability to degrade a 1 mM concentration of the compound, which is higher than previously reported for bacterial strains dntb.gov.uamdpi.com.
The degradation pathways are crucial for ensuring complete mineralization. Most aerobic bacterial degradation of 2C4NP proceeds through the formation of chlorohydroquinone, which is then dehalogenated to hydroquinone. The aromatic ring is subsequently cleaved, leading to intermediates that can enter central metabolic pathways acs.orgplos.org. The Cupriavidus sp. CNP-8 strain utilizes a different route, converting 2C4NP to 1,2,4-benzenetriol, which is then cleaved by a dioxygenase to form maleylacetate (B1240894) nih.gov.
Microorganisms Capable of Degrading 2-Chloro-4-Nitrophenol (2C4NP)
| Microorganism | Type | Key Intermediates in Degradation Pathway | Reference |
|---|---|---|---|
| Rhodococcus imtechensis RKJ300 | Bacterium | Chlorohydroquinone (CHQ), Hydroquinone (HQ) | acs.org |
| Burkholderia sp. RKJ 800 | Bacterium | Chlorohydroquinone (CHQ), Hydroquinone (HQ), γ-hydroxymuconic semialdehyde | plos.org |
| Arthrobacter sp. SJCon | Bacterium | Chlorohydroquinone (CHQ), Maleylacetate (MA) | nih.gov |
| Cupriavidus sp. CNP-8 | Bacterium | Chloro-1,4-benzoquinone, 1,2,4-Benzenetriol (BT), Maleylacetate (MA) | nih.gov |
| Caldariomyces fumago | Fungus | Metabolites identified but pathway not fully elucidated in cited study. | mdpi.com |
Microbial Electrolysis Cells (MECs)
Microbial electrolysis cells (MECs) are an emerging bioelectrochemical technology that can be used for wastewater treatment. In an MEC, microorganisms at the anode oxidize organic matter, generating electrons and protons. By applying a small external voltage, these electrons are driven to the cathode, where they can reduce pollutants.
The cathodic reduction of 2-chloro-4-nitrophenol in an MEC has been demonstrated to be highly effective. Studies have shown that the degradation rate is significantly influenced by the applied voltage, with rates increasing substantially with a small applied voltage compared to none. In one study, the degradation efficiency of 2C4NP reached over 92% within 36 hours when a voltage between 0.25 V and 1.5 V was applied. The optimal range was found to be 0.5 V to 0.75 V, which achieved a 92.2% degradation rate in just 24 hours.
The degradation in the MEC cathode compartment proceeds through multiple steps, including reduction, dechlorination, and denitrification. A variety of intermediate products have been identified, such as 2-chloro-4-aminophenol, 4-aminophenol (B1666318), 2-chlorophenol (B165306), and hydroquinone, indicating a complex degradation network that ultimately leads to ring cleavage and mineralization.
Advanced Physicochemical Remediation Techniques
For wastewater containing high concentrations of recalcitrant compounds like 2-chloro-4-nitrophenol, advanced physicochemical methods, particularly Advanced Oxidation Processes (AOPs), are often employed. nih.gov AOPs are characterized by the generation of highly reactive species, most notably the hydroxyl radical (•OH), which can non-selectively oxidize a wide range of organic pollutants. mdpi.com
Fenton and Photo-Fenton Processes The Fenton reaction involves the generation of hydroxyl radicals from hydrogen peroxide (H₂O₂) catalyzed by ferrous iron (Fe²⁺). wikipedia.orgusptechnologies.com This process is highly effective but typically requires acidic conditions (pH 3-5) usptechnologies.com. The photo-Fenton process enhances the reaction by using UV or visible light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby improving the efficiency of H₂O₂ utilization. Studies on the degradation of 2C4NP using a heterogeneous photo-Fenton-like catalyst (Cu/Al₂O₃-MCM-41) under visible light demonstrated nearly 100% degradation, compared to about 70% with the Fenton process alone researchgate.net. The optimal degradation was observed at a pH of 4 researchgate.net.
Ozonation Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals, especially at alkaline pH nih.govwikipedia.org. The catalytic ozonation of 4-chloro-2-nitrophenol (B165678) using nanosized zinc oxide (ZnO) as a catalyst has been shown to be highly efficient, achieving 98.7% conversion of the pollutant within just 5 minutes . Interestingly, in the presence of the ZnO catalyst, the degradation was more effective under acidic conditions (pH 3.0), which contrasts with ozonation alone where higher pH is generally favorable .
Photocatalysis and Other AOPs Heterogeneous photocatalysis, commonly using titanium dioxide (TiO₂) as a catalyst, is another effective AOP. Upon UV irradiation, TiO₂ generates electron-hole pairs that lead to the formation of hydroxyl radicals mdpi.com. The degradation rate of chloronitrophenols using TiO₂ is influenced by parameters such as catalyst loading and pH researchgate.net. A comparative study of various AOPs for the degradation of 4-chloro-2-nitrophenol found that the degradation efficiency followed the order: UV/Fenton > UV/TiO₂ > UV/H₂O₂ > Fenton nih.gov. Furthermore, the UV/HOCl process has been shown to transform 2-chloro-4-nitrophenol, indicating that reactive radicals like HO• and Cl• can promote its degradation mdpi.com.
Comparison of Advanced Oxidation Processes for Chlorinated Nitrophenol Degradation
| Process | Catalyst/Reagents | Key Conditions | Reported Efficiency | Reference |
|---|---|---|---|---|
| Photo-Fenton | Cu/Al₂O₃-MCM-41, H₂O₂ | Visible light, pH 4 | ~100% degradation | researchgate.netresearchgate.net |
| Catalytic Ozonation | O₃, nano-ZnO | pH 3.0 | 98.7% conversion in 5 min | |
| UV/Fenton | UV, Fe²⁺, H₂O₂ | Optimized pH, Fe²⁺, H₂O₂ | Most effective among tested AOPs | nih.gov |
| UV/TiO₂ | UV, TiO₂ | Optimized catalyst dose & pH | High degradation efficiency | researchgate.netnih.gov |
Integrated Remediation Systems Design and Implementation
Given the recalcitrant nature of 2-chloro-4-nitrophenol, a single remediation technology may not be sufficient to achieve complete and cost-effective cleanup, especially in complex environmental matrices. Integrated remediation systems, which combine two or more technologies, are often designed to overcome the limitations of individual processes mdpi.comresearchgate.net.
Q & A
Basic Question: How is 2-chloro-4-nitrophenol sodium salt utilized as a pH indicator in biochemical assays?
Answer:
2-Chloro-4-nitrophenol sodium salt functions as a pH-sensitive chromophore due to its nitro and chloro substituents, which induce shifts in absorbance spectra depending on protonation states. In acidic conditions (pH <6.4), the compound exhibits a yellow color (λmax ~400 nm), transitioning to red (λmax ~560 nm) in alkaline conditions (pH >8.2). For calibration:
Prepare buffer solutions spanning pH 6.0–8.2.
Dissolve the compound at 11 mg/L in each buffer.
Measure absorbance at 400 nm and 560 nm to construct a pH-absorbance curve.
This method is critical for monitoring extracellular pH changes in cell culture media or enzymatic reactions .
Basic Question: What experimental precautions are necessary for handling and storing 2-chloro-4-nitrophenol sodium salt?
Answer:
- Storage: Keep in airtight, light-protected containers at room temperature. Moisture exposure can hydrolyze the nitro group, altering reactivity.
- Handling: Use anhydrous solvents (e.g., dry DMSO) for stock solutions to prevent degradation. Post-autoclaving (121°C, 15 psi), verify pH stability via spectrophotometry .
Advanced Question: How can researchers resolve contradictory absorbance data for this compound in mixed-solvent systems?
Answer:
Discrepancies in λmax values often arise from solvent polarity or ion-pairing effects. To mitigate:
Conduct a solvent screening (e.g., water, ethanol, DMSO) to establish a baseline absorbance profile.
Use Job’s method of continuous variation to assess stoichiometry in ion-paired systems.
Validate with high-resolution mass spectrometry (HRMS) to confirm intact molecular ions ([M–Na]<sup>−</sup> at m/z 210.5).
Cross-reference with published spectra in NIST databases to identify solvent-specific artifacts .
Advanced Question: What synthetic routes optimize the yield of 2-chloro-4-nitrophenol sodium salt from precursor compounds?
Answer:
A high-yield (>85%) approach involves:
Nitration: React 2-chlorophenol with concentrated HNO3/H2SO4 at 0–5°C to form 2-chloro-4-nitrophenol.
Salt Formation: Neutralize with NaOH (1:1 molar ratio) in ethanol, followed by vacuum drying.
Purification: Recrystallize from hot ethanol to remove unreacted phenol (melting point: 128–130°C). Monitor purity via HPLC (C18 column, 70:30 water:acetonitrile, UV detection at 254 nm) .
Advanced Question: How does the compound’s stability vary under UV irradiation, and how can this be mitigated in photochemical studies?
Answer:
The nitro group undergoes photodegradation under UV light (λ <350 nm), forming chlorinated byproducts. To stabilize:
Use amber glassware or UV-filtered reactors.
Add radical scavengers (e.g., 1 mM ascorbic acid) to quench reactive oxygen species.
Periodically sample and analyze via LC-MS to track degradation kinetics. Comparative studies with deuterated solvents (e.g., D2O) can elucidate solvent-mediated degradation pathways .
Advanced Question: What analytical techniques distinguish 2-chloro-4-nitrophenol sodium salt from structurally similar sulfonphthalein dyes?
Answer:
- FT-IR Spectroscopy: The compound shows distinct C–Cl stretching at 750 cm<sup>−1</sup> and NO2 asymmetric stretching at 1520 cm<sup>−1</sup>.
- <sup>1</sup>H NMR: Aromatic protons resonate as doublets (δ 7.8–8.2 ppm, J = 8.5 Hz) due to nitro group deshielding.
- X-ray Crystallography: Resolve the ortho-chloro and para-nitro substituents (space group P21/c, Z = 4). Cross-validate with SHELX-refined structures .
Advanced Question: How can researchers address inconsistencies in antimicrobial activity data for derivatives of this compound?
Answer:
Contradictory MIC (Minimum Inhibitory Concentration) values may stem from assay conditions. Standardize protocols by:
Using Müller-Hinton agar adjusted to pH 7.3 ± 0.1.
Pre-reducing the compound in anaerobic chambers for studies on obligate anaerobes.
Incorporating chelators (e.g., EDTA) to negate metal-ion interactions.
Validate results with time-kill curves and SEM imaging of bacterial membrane integrity .
Advanced Question: What computational methods predict the solvatochromic behavior of 2-chloro-4-nitrophenol sodium salt?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to model excited-state transitions.
- Solvent Modeling: Apply the Polarizable Continuum Model (PCM) to simulate dielectric effects.
- Correlation Analysis: Compare computed λmax shifts with experimental data using linear regression (R<sup>2</sup> >0.95 indicates validity).
Open-source software like ORCA or Gaussian can automate these workflows .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
